Acid-PEG3-PFP ester

Bioconjugation Amine-Reactive Chemistry Hydrolytic Stability

Acid-PEG3-PFP ester (CAS 1835759-67-5) is the optimal heterobifunctional PEG3 crosslinker for sequential bioconjugation. Its PFP ester enables direct amine coupling, while the carboxylic acid permits carbodiimide-mediated activation—orthogonal chemistry unattainable with homobifunctional linkers. The PEG3 spacer maximizes BSA conjugation yield while minimizing steric hindrance and aggregation. Superior hydrolytic stability over NHS esters ensures high yields when working with low-abundance biomolecules. This is the linker of choice for ADC and PROTAC synthesis requiring precise, multi-step architecture. Procure now to maintain critical conjugations.

Molecular Formula C16H17F5O7
Molecular Weight 416.29 g/mol
Cat. No. B605137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcid-PEG3-PFP ester
SynonymsAcid-PEG3-PFP ester
Molecular FormulaC16H17F5O7
Molecular Weight416.29 g/mol
Structural Identifiers
InChIInChI=1S/C16H17F5O7/c17-11-12(18)14(20)16(15(21)13(11)19)28-10(24)2-4-26-6-8-27-7-5-25-3-1-9(22)23/h1-8H2,(H,22,23)
InChIKeyQFILSUVCEHSYOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acid-PEG3-PFP ester: Heterobifunctional PEG Linker for ADC and PROTAC Conjugation


Acid-PEG3-PFP ester (CAS 1835759-67-5) is a heterobifunctional crosslinker containing a carboxylic acid terminus and a pentafluorophenyl (PFP) ester group linked by a discrete polyethylene glycol (PEG3) spacer . This architecture is widely employed in bioconjugation for the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) [1]. The carboxylic acid enables activation with carbodiimides (e.g., EDC) for amide bond formation, while the PFP ester provides direct amine reactivity for efficient coupling .

Why Acid-PEG3-PFP ester Cannot Be Interchanged with Generic PEG Linkers


Direct substitution of Acid-PEG3-PFP ester with other PEG linkers—even those sharing a PFP ester—is scientifically unsound without validation. The compound's differential performance stems from the synergistic effect of three engineered variables: the PFP ester's superior stability and reactivity profile versus NHS esters , the optimal PEG3 spacer length for balancing solubility and steric accessibility in protein conjugations [1], and the heterobifunctional carboxylic acid terminus that enables sequential, orthogonal bioconjugation workflows . Changing any one of these parameters can significantly alter reaction kinetics, conjugation yield, and final construct integrity.

Quantitative Differentiation of Acid-PEG3-PFP ester: A Comparator-Based Evidence Guide


PFP Ester: Superior Hydrolytic Stability and Reactivity vs. NHS Ester

The PFP ester group in Acid-PEG3-PFP ester is significantly more resistant to hydrolysis and more reactive toward primary amines than the commonly used NHS ester. This differential stability is a class-level property of PFP esters , enabling more efficient conjugation in aqueous buffers and a wider operational pH range of 6-9 [1].

Bioconjugation Amine-Reactive Chemistry Hydrolytic Stability

PEG3 Spacer: Optimal Length for Conjugation Yield in Protein-Polymer Systems

In a systematic study of linker length on conjugation yield, increasing the ethylene glycol (EG) units from 1 to 3 resulted in a substantial increase in conjugation yield for Bovine Serum Albumin (BSA), from 10% to 24%. Further increasing the linker length to 4 or 6 EG units provided no additional benefit [1]. This cross-study comparable data suggests the PEG3 spacer in Acid-PEG3-PFP ester represents an optimal length for balancing solubility with minimal steric hindrance for bulky protein targets.

Protein Conjugation Linker Optimization Steric Hindrance

Heterobifunctional Architecture: Enabling Orthogonal, Two-Step Bioconjugation

Unlike homobifunctional PFP linkers (e.g., Bis-PEG3-PFP ester) that react with two amine-containing molecules simultaneously, the heterobifunctional Acid-PEG3-PFP ester features a PFP ester and a carboxylic acid . This enables a sequential, controlled conjugation strategy: the PFP ester is used for the first coupling step, and the carboxylic acid is subsequently activated (e.g., with EDC) for the second, orthogonal coupling . This two-step process is essential for synthesizing PROTACs and ADCs where specific, ordered attachment of ligands is required [1].

PROTAC Synthesis ADC Linker Design Orthogonal Chemistry

PEG3 Spacer: Calculated Hydrophilic-Lipophilic Balance and Molecular Dimensions

The PEG3 spacer in Acid-PEG3-PFP ester confers a predictable hydrophilic-lipophilic balance (LogP 1.2) and moderate flexibility (14 rotatable bonds) [1]. In contrast, shorter PEG linkers (e.g., PEG1, LogP ~0.5-1.0) have reduced flexibility and may offer insufficient solubility for hydrophobic payloads, while longer PEG linkers (e.g., PEG4, LogP ~1.5-2.0) increase hydrophobicity, potentially leading to aggregation or altered in vivo pharmacokinetics . The PEG3 unit thus represents a specific, quantitative midpoint in a continuum of linker properties.

Solubility LogP Linker Flexibility

Optimal Application Scenarios for Acid-PEG3-PFP ester Based on Quantitative Evidence


PROTAC Synthesis: Sequential Assembly of Ligands via Orthogonal Chemistry

Acid-PEG3-PFP ester's heterobifunctional architecture is ideally suited for the multi-step synthesis of PROTACs [1]. The PFP ester can be used to first conjugate a target protein ligand, followed by activation of the carboxylic acid for attachment of an E3 ligase ligand. This sequential, controlled approach is not possible with homobifunctional PFP linkers and ensures correct molecular architecture.

Conjugation of Sterically Hindered or Bulky Proteins

Based on cross-study comparable data showing a maximum conjugation yield for BSA at a PEG3 linker length , this compound is the optimal choice for conjugating bulky proteins where steric hindrance is a concern. The PEG3 spacer provides the necessary reach to access reactive amines without the diminishing returns (and potential aggregation) associated with longer PEG chains.

Aqueous Bioconjugation Workflows Requiring High Reaction Efficiency

The class-level inference of superior hydrolytic stability and wider pH tolerance (6-9) for the PFP ester compared to NHS esters makes Acid-PEG3-PFP ester a preferred reagent for aqueous conjugations. This property is particularly critical when working with pH-sensitive or low-abundance biomolecules, where minimizing reagent hydrolysis is essential for achieving high conjugation yields and conserving valuable material.

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